![molecular formula C22H16F3N3O2S B2590605 1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one CAS No. 400074-85-3](/img/structure/B2590605.png)
1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Indole derivatives, including our compound of interest, possess diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
- The indole scaffold has been found in important synthetic drug molecules, providing a valuable basis for drug development and receptor binding studies .
- The presence of the benzene ring in indole allows for resonance stabilization of the benzylic carbocation. This resonance effect influences substitution reactions at the benzylic position .
- 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, a derivative of our compound, can serve as a biochemical reagent .
- The compound has been investigated in the context of metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles .
Antiviral Activity
Biological and Clinical Applications
Chemical Reactions at the Benzylic Position
Biochemical Reagent
Metal-Free Synthesis of 1,2,4-Triazoles
Theoretical Modeling
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body. The trifluoromethyl group, for example, is often used in medicinal chemistry due to its lipophilic nature and ability to form strong bonds with proteins, potentially increasing the affinity of the compound for its target .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The presence of the oxadiazole and pyridinone rings could allow the compound to fit into the active site of enzymes or receptors, inhibiting their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The trifluoromethyl group could potentially increase the compound’s metabolic stability, while the presence of the polar oxadiazole and pyridinone rings could affect its solubility and absorption .
Result of Action
The molecular and cellular effects of the compound would depend on its target and mode of action. If the compound inhibits a specific enzyme or receptor, it could lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and effective at physiological pH and body temperature .
properties
IUPAC Name |
1-benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-10-8-16(9-11-17)14-31-21-27-26-19(30-21)18-7-4-12-28(20(18)29)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVWNWFEVNVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.